Bicyclo[3.3.2]decan-9-one Bicyclo[3.3.2]decan-9-one
Brand Name: Vulcanchem
CAS No.: 28054-91-3
VCID: VC7858005
InChI: InChI=1S/C10H16O/c11-10-7-8-3-1-5-9(10)6-2-4-8/h8-9H,1-7H2
SMILES: C1CC2CCCC(C1)C(=O)C2
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

Bicyclo[3.3.2]decan-9-one

CAS No.: 28054-91-3

Cat. No.: VC7858005

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[3.3.2]decan-9-one - 28054-91-3

Specification

CAS No. 28054-91-3
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name bicyclo[3.3.2]decan-9-one
Standard InChI InChI=1S/C10H16O/c11-10-7-8-3-1-5-9(10)6-2-4-8/h8-9H,1-7H2
Standard InChI Key QAVLIVNTLHVEGD-UHFFFAOYSA-N
SMILES C1CC2CCCC(C1)C(=O)C2
Canonical SMILES C1CC2CCCC(C1)C(=O)C2

Introduction

Structural and Physical Properties

Bicyclo[3.3.2]decan-9-one possesses the molecular formula C₁₀H₁₆O, with a bicyclic skeleton comprising two fused cyclohexane rings bridged by a two-carbon unit. The ketone group at position 9 introduces polarity, while the bicyclic framework imposes significant steric constraints. Key physical properties include:

PropertyValue/DescriptionSource
SolubilitySoluble in ethanol, ether; insoluble in water
AppearanceColorless to pale yellow solid
Melting PointNot explicitly reported
Boiling PointNot explicitly reported

The compound’s rigidity arises from its bicyclic structure, which limits conformational flexibility and influences reactivity. Infrared (IR) spectroscopy reveals characteristic carbonyl stretches at ~1,710 cm⁻¹, consistent with a strained ketone .

Synthesis and Derivative Formation

Core Synthesis Strategies

Bicyclo[3.3.2]decan-9-one is typically synthesized via acyclic precursor cyclization or ring-expansion reactions. Early methods involved the condensation of diethyl cyclo-octane-1,5-dicarboxylate, followed by acyloin condensation to form the bicyclic framework . Modern approaches leverage transition-metal catalysis, though specific protocols remain less documented in publicly available literature.

Functionalization Challenges

The ketone’s position within the bicyclic system complicates derivatization. For example, attempts to form cyanohydrins or undergo nucleophilic additions often result in low yields due to I-strain (internal strain from bond angle distortion) . This strain destabilizes tetrahedral intermediates, rendering the ketone surprisingly unreactive compared to monocyclic analogs .

Conformational Dynamics

Twin-Chair vs. Boat-Chair Equilibria

The bicyclo[3.3.2]decane system adopts multiple conformers, primarily the twin-chair and boat-chair forms (Figure 1). Spectroscopic studies reveal:

  • Twin-chair conformation: Exhibits transannular C-3⋯C-7 methylene interactions (distance: ~215 pm), leading to abnormal IR δ(CH) and ν(CH) absorptions .

  • Boat-chair conformation: Favored in derivatives constrained by double bonds or bridging groups, as confirmed by X-ray crystallography .

Table 1: Conformational Energy Differences

ConformerEnergy Relative to Twin-Chair (kcal/mol)ConditionsSource
Boat-Chair~0 (equilibrium)Dissolving metal reduction
Twin-Twist-BoatNot quantifiedSolvolysis studies

Impact of Substituents

Reactivity Profile

Ketone Reactivity and I-Strain

The 9-ketone group exhibits reduced nucleophilicity due to I-strain, which arises from angle compression in the bicyclic framework. Key observations include:

  • Resistance to cyanohydrin formation: Lithium aluminum hydride (LiAlH₄) reduction of intermediates often regenerates the parent ketone .

  • Slow borohydride reduction: Comparative rate studies show significantly lower reactivity than acyclic ketones (Table 2) .

Table 2: Relative Reactivity of 9-Bicyclo[3.3.2]decanone

Reactionkrel (vs. cyclohexanone)ConditionsSource
NaBH₄ Reduction0.0002Ethanol, 25°C
LiAlH₄ Reduction0.001Tetrahydrofuran

Transannular Hydride Shifts

Solvolysis of exo-2-bicyclo[3.3.2]decyl tosylate proceeds via a 2,6-hydride shift, forming a stabilized carbocation intermediate. This mechanism, supported by deuterium labeling, suggests a twin-twist-boat transition state .

Applications and Future Directions

Medicinal Chemistry

The rigid scaffold of bicyclo[3.3.2]decan-9-one offers potential as a conformational restraint in drug design. Its ability to mimic bioactive conformations of flexible molecules could aid in developing enzyme inhibitors or receptor ligands.

Materials Science

The compound’s stability and three-dimensional structure make it a candidate for supramolecular assemblies or coordination polymers, though exploratory studies remain nascent.

Unresolved Questions

  • Synthetic accessibility: Improved routes for large-scale production are needed.

  • Conformational control: External stimuli (e.g., light, pH) to modulate conformer ratios could unlock new applications.

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